molecular formula C5H4ClNO2 B027841 3-Chloro-4-hydroxypyridin-2(1H)-one CAS No. 103792-81-0

3-Chloro-4-hydroxypyridin-2(1H)-one

Cat. No. B027841
M. Wt: 145.54 g/mol
InChI Key: IJLSWPCDJFTTSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives involves multi-step chemical processes. An efficient and green synthesis approach was reported for derivatives through a multi-component reaction in ionic liquid, showcasing the versatility of hydroxypyridinones in chemical synthesis (Shi et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. Studies have provided insights into the crystal structure and spectral characteristics, revealing the presence of zwitterion forms in solutions and demonstrating the impact of structural modifications on the molecular form (Koval’chukova et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-hydroxypyridin-2(1H)-one include complex formation with metals and synthesis of derivatives with enhanced biological activity. The compound forms complexes with second and third-row elements, indicating its potential as a ligand in coordination chemistry (Griffith & Mostafa, 1992). Furthermore, derivatives have shown significant inhibitory effects on Mycobacterium tuberculosis, highlighting its chemical reactivity and potential therapeutic applications (Dannhardt et al., 1991).

Scientific Research Applications

Antimalarial Potential

3-Hydroxypyridin-4-ones, closely related to 3-Chloro-4-hydroxypyridin-2(1H)-one, have been explored for their selective iron binding properties under biological conditions. A particular focus has been on their application in the treatment of thalassaemia-linked iron overload. Moreover, these compounds have demonstrated antimalarial effects at non-toxic levels to mammalian cells, prompting research into enhancing their efficacy by introducing basic nitrogen centers. This modification aims to achieve targeted delivery to lysosomes and other intracellular acidic vacuoles, potentially offering enhanced antimalarial activity over the basic hydroxypyridinone class (Dehkordi, Liu, & Hider, 2008).

Coordination Chemistry and Metal Chelation

The structural and electronic properties of anionic and cationic tautomers of 3-hydroxypyridin-4-one systems, which are precursors to compounds like 3-Chloro-4-hydroxypyridin-2(1H)-one, have been extensively modeled. These studies are critical in coordination chemistry for developing efficient metal ion chelators. The findings reveal insights into how modifications, such as chlorination, influence the binding properties and stability of these compounds, which are known for their metal ion chelation capabilities (Mohammadpour, Zborowski, Heidarpoor, Żuchowski, & Proniewicz, 2016).

Catalytic Activity and Complex Formation

Research into hydroxypyridine-functionalized imidazolium salts, derived from reactions involving compounds akin to 3-Chloro-4-hydroxypyridin-2(1H)-one, has led to the development of novel Ni(II) and Pd(II) NHC complexes. These complexes demonstrate catalytic activities, particularly in reactions like the Kumada–Tamao–Corriu coupling. The ability to form stable complexes with metals, utilizing the chelation of heterobidentate NHC ligands, highlights the potential for 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives in catalytic processes and metal recovery applications (Bhat, Avinash, & Anantharaman, 2019).

Pharmaceutical Design and Therapeutic Applications

The synthesis and characterization of metal complexes involving 3-hydroxypyridine derivatives underscore their pharmaceutical significance. For instance, Fe(III) and Pb(II) complexes with 3-hydroxypyridine-2(1H)-thiones have been synthesized and analyzed, revealing their potential for medical applications such as iron chelation therapy. These studies not only contribute to our understanding of the chemical properties of these compounds but also pave the way for the development of new drugs based on hydroxypyridinone scaffolds (Katoh, Harada, & Saito, 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-chloro-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLSWPCDJFTTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715712
Record name 3-Chloro-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxypyridin-2(1H)-one

CAS RN

103792-81-0
Record name 3-Chloro-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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